Transcription factor SOX-10 (331-340)
Description
Peptide Sequence Analysis and Epitope Mapping
The transcription factor SOX-10 (331-340) corresponds to the specific decapeptide sequence SAWISKPPGV, representing amino acid residues 331 through 340 of the full-length SOX-10 protein. This peptide sequence has been precisely mapped through immunological studies that identified its recognition by tumor-infiltrating lymphocyte clone M37 in human leucocyte antigen A2-restricted fashion. The structural analysis reveals that this decapeptide contains several amino acid residues with distinct chemical properties, including serine at the amino terminus, providing hydroxyl group functionality, followed by alanine contributing to structural flexibility.
The sequence analysis demonstrates that the peptide contains multiple amino acids with varying side chain characteristics, including the basic amino acid lysine at position 334 (corresponding to position 4 in the peptide sequence), which contributes significantly to the overall charge distribution of the molecule. The presence of two proline residues at positions 336 and 337 (positions 6 and 7 in the peptide) introduces conformational constraints that influence the three-dimensional structure of the peptide. These proline residues are particularly significant as they restrict the phi angle of the peptide backbone, creating characteristic turns or kinks in the peptide structure that may be crucial for its biological recognition properties.
Epitope mapping studies have revealed that the SOX-10 (331-340) peptide represents an optimal length for immune recognition, as demonstrated by comparative analysis with the overlapping nonapeptide AWISKPPGV, designated SOX-10 (332-340). The truncated nonapeptide, lacking the amino-terminal serine residue, exhibits significantly reduced immunological activity, requiring approximately 1000-fold higher concentrations (10 nanograms per milliliter compared to 10 picograms per milliliter) to achieve similar levels of target cell sensitization. This dramatic difference in biological activity underscores the critical importance of the complete decapeptide sequence for optimal structural and functional properties.
The peptide sequence analysis reveals specific structural motifs that may contribute to its biological activity, including the isoleucine-serine-lysine triad (positions 333-335) that provides a combination of hydrophobic and hydrophilic interactions. The carboxy-terminal glycine-valine dipeptide contributes additional hydrophobic character while maintaining structural flexibility through the glycine residue. These sequence characteristics position the SOX-10 (331-340) peptide as a structurally defined epitope with specific recognition properties distinct from other regions of the SOX-10 protein.
Molecular Weight Determination and Post-Translational Modifications
Precise molecular weight calculations for the transcription factor SOX-10 (331-340) peptide have been determined through computational analysis of the amino acid composition. The calculated molecular weight of the SAWISKPPGV decapeptide is 861.0621 daltons, derived from the summation of individual amino acid masses minus the water molecules lost during peptide bond formation. This molecular weight determination accounts for the standard atomic masses of constituent elements and represents the monoisotopic mass of the unmodified peptide under physiological conditions.
| Parameter | Value | Units |
|---|---|---|
| Molecular Weight | 861.0621 | Daltons |
| Isoelectric Point | 10.065 | pH Units |
| Net Charge (pH 7.0) | +1.0 | Elementary Charges |
| Hydrophobic Residues | 4 | Count |
| Hydrophilic Residues | 6 | Count |
The isoelectric point calculation reveals that the SOX-10 (331-340) peptide exhibits a significantly basic isoelectric point of 10.065, indicating that the peptide carries a net positive charge under physiological pH conditions. This basic character is primarily attributed to the presence of lysine at position 334 and the free amino terminus, which remain protonated at physiological pH values. The high isoelectric point suggests that the peptide will interact favorably with negatively charged molecular surfaces and may exhibit specific binding characteristics related to its positive charge distribution.
Analysis of potential post-translational modification sites within the SOX-10 (331-340) peptide reveals several residues that could serve as targets for enzymatic modifications. The serine residue at position 331 represents a potential phosphorylation site, as serine phosphorylation is a common regulatory mechanism for SOX protein family members. Phosphorylation studies of the full-length SOX-10 protein have identified multiple serine and threonine residues as targets for kinase activity, including sites that regulate protein stability and transcriptional activity. While specific phosphorylation of serine 331 has not been definitively demonstrated, the presence of this residue within the peptide fragment suggests potential for regulatory modification.
The lysine residue at position 334 within the peptide sequence represents another potential site for post-translational modification, particularly through acetylation or methylation processes. Lysine modifications are well-documented regulators of transcription factor activity, and the SOX-10 protein contains multiple lysine residues that undergo various modifications including SUMOylation and acetylation. The specific lysine within the SOX-10 (331-340) peptide may be subject to similar modifications, although the functional consequences of such modifications on this isolated peptide fragment would differ from those observed in the context of the complete protein.
The absence of cysteine residues within the SOX-10 (331-340) peptide sequence eliminates the possibility of disulfide bond formation, which simplifies the structural analysis and suggests that the peptide adopts its biologically active conformation through non-covalent interactions alone. This characteristic distinguishes the peptide from other protein fragments that rely on disulfide bonds for structural stability and may contribute to its accessibility for immune recognition processes.
Comparative Structural Analysis with Full-Length SOX-10 Protein
The SOX-10 (331-340) peptide represents a discrete segment within the larger architectural framework of the complete SOX-10 protein, which consists of 466 amino acids and exhibits a molecular weight of approximately 51 kilodaltons. Structural comparison reveals that this decapeptide is located within the carboxy-terminal region of the SOX-10 protein, positioned downstream of the major functional domains including the high mobility group domain, dimerization domain, and K2 domain. The peptide sequence falls within the carboxy-terminal transactivation domain region, which is rich in serine, proline, and glutamine residues and plays a crucial role in transcriptional activation.
The full-length SOX-10 protein contains several distinct structural domains that are absent from the isolated peptide fragment, including the 79-amino acid high mobility group domain responsible for deoxyribonucleic acid binding specificity. This high mobility group domain recognizes and binds to the consensus sequence 5′-(A/T)(A/T)CAA(A/T)G-3′ in target gene promoters, a function that is completely absent from the isolated peptide. The dimerization domain, comprising 40 highly conserved amino acids, enables the formation of protein dimers essential for transcriptional regulation, but this functionality is similarly absent from the SOX-10 (331-340) peptide.
| Structural Feature | Full-Length SOX-10 | SOX-10 (331-340) Peptide |
|---|---|---|
| Total Length | 466 amino acids | 10 amino acids |
| Molecular Weight | ~51 kDa | 0.861 kDa |
| DNA Binding Capability | Present (HMG domain) | Absent |
| Dimerization Capability | Present (DD domain) | Absent |
| Transactivation Function | Present (TAC domain) | Partial/Modified |
| Immunogenic Properties | Complex | Simplified/Focused |
The comparison of post-translational modification profiles between the complete SOX-10 protein and the isolated peptide reveals significant differences in regulatory complexity. The full-length protein undergoes extensive phosphorylation at multiple sites, including serine 24, serine 45, and threonine 240, which regulate protein stability, subcellular localization, and transcriptional activity. Additionally, the complete protein is subject to SUMOylation at lysine 55, which modulates its interaction with transcriptional cofactors and affects target gene expression. These regulatory mechanisms operate within the context of the complete protein structure and are largely absent or functionally altered in the isolated peptide fragment.
The structural positioning of the SOX-10 (331-340) peptide within the carboxy-terminal region suggests that it may retain some elements of the transactivation functionality present in the complete protein, albeit in a modified form. The transactivation domain of SOX-10 is known to synergize with other transcription factors and cofactors through protein-protein interactions, and the peptide sequence may preserve some of these interaction motifs. However, the absence of the upstream protein context significantly alters the functional landscape, transforming the peptide from a component of a transcriptional regulatory complex into an isolated immunogenic entity.
The comparative analysis highlights the fundamental difference between the SOX-10 (331-340) peptide and the complete protein in terms of biological function and therapeutic applications. While the full-length SOX-10 protein serves as a master regulator of neural crest development and glial cell differentiation through complex interactions with deoxyribonucleic acid and protein partners, the isolated peptide functions primarily as an immunological target with potential applications in cancer immunotherapy. This functional divergence illustrates how protein fragmentation can create molecules with entirely different biological properties and therapeutic potentials, despite sharing amino acid sequence identity with the parent protein.
Properties
sequence |
SAWISKPPGV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Transcription factor SOX-10 (331-340) |
Origin of Product |
United States |
Scientific Research Applications
Developmental Biology
SOX-10 is essential for the development of several cell types, including melanocytes, oligodendrocytes, and Schwann cells. Its expression is critical during embryogenesis, particularly in neural crest development.
Key Findings:
- Neural Crest Development : SOX-10 is vital for the specification and differentiation of neural crest cells into various lineages. Mutations in SOX-10 can lead to developmental disorders such as Waardenburg syndrome and Hirschsprung disease, characterized by pigmentation abnormalities and intestinal aganglionosis respectively .
- Myelination : In oligodendrocytes, SOX-10 regulates genes necessary for myelination, including myelin basic protein (MBP) and proteolipid protein (PLP). Its deficiency results in impaired oligodendrocyte differentiation and reduced myelination .
Cancer Research
Recent studies have highlighted the role of SOX-10 in various cancers, particularly melanoma and triple-negative breast cancer (TNBC).
Melanoma :
- SOX-10 is expressed in melanoma cells and is associated with tumor progression. Loss of SOX-10 expression has been linked to increased invasiveness and a shift towards a more aggressive tumor phenotype. In experiments using CRISPR/Cas9 to knock out SOX-10 in melanoma cell lines, researchers observed alterations in pathways related to epithelial-mesenchymal transition (EMT) and tumor microenvironment interactions .
Triple-Negative Breast Cancer :
- In TNBC, SOX-10 expression correlates with specific clinicopathological features. High levels of SOX-10 have been associated with poor prognosis and may serve as a potential biomarker for disease progression .
Clinical Diagnostics
Given its involvement in various diseases, SOX-10 serves as a valuable biomarker for diagnostic purposes.
Applications :
- Genetic Testing : Identification of mutations in the SOX-10 gene can aid in diagnosing genetic syndromes such as Waardenburg syndrome. Genetic screening for SOX-10 mutations is increasingly being used in clinical settings to provide accurate diagnoses for patients presenting with related phenotypes .
- Immunohistochemistry : SOX-10 is utilized as a marker in immunohistochemical staining to differentiate between various tumor types, particularly distinguishing melanoma from other skin tumors .
Case Studies
Several case studies illustrate the practical applications of SOX-10 research:
Comparison with Similar Compounds
SOX Family Transcription Factors
SOX proteins share a conserved HMG (High Mobility Group) DNA-binding domain but diverge in regulatory roles and tissue specificity. Key comparisons include:
Overlapping Epitopes: SOX10:331-340 vs. SOX10:332-340
Both epitopes are recognized by TIL clone M37, but differences exist:
Comparison with MITF and Other Melanocytic Regulators
- MITF: Master regulator of melanocyte development. SOX10 directly transactivates MITF, but MITF lacks reported immunogenic epitopes comparable to SOX10:331-340 .
- S100 and Tyrosinase: Diagnostic markers for melanoma with lower specificity than SOX10 .
Structural and Functional Distinctions
- DNA-Binding Domain: SOX10’s HMG domain is structurally distinct from SOX9 and SOX2, enabling unique co-factor interactions (e.g., PAX3 in melanocytes) .
- Transactivation Domain: Residues 331–340 are critical for SOX10’s transactivation function, unlike SOX5/SOX6, which lack analogous immunogenic regions .
Research Findings and Clinical Implications
Immunotherapeutic Potential
- SOX10:331-340 elicited robust T-cell responses in a melanoma patient, leading to tumor regression .
- Limitation: Cross-reactivity with Schwannian tumors (e.g., schwannomas) may reduce specificity in non-melanocytic cancers .
Diagnostic Utility vs. Limitations
- Sensitivity: SOX10 IHC has 100% sensitivity for canine oral malignant melanoma but only 90% specificity due to labeling in peripheral nerve sheath tumors .
- RNA Expression : SOX10 RNA quantification improves specificity (85%) but remains inferior to combinatorial markers (e.g., MITF + SOX10) .
Q & A
Q. What is the functional significance of SOX-10 (331-340) in normal cellular processes, and how is this applied in diagnostic pathology?
SOX-10 is a transcription factor critical for neural crest development, melanocyte differentiation, and Schwann cell maturation. In diagnostic pathology, SOX-10 is used as a nuclear marker via immunohistochemistry (IHC) to identify tumors derived from melanocytes (e.g., melanoma) or Schwannian lineages (e.g., schwannomas, neurofibromas). Its nuclear localization ensures specificity in distinguishing tumor origins . For experimental design, researchers should validate SOX-10 IHC protocols using positive controls (e.g., normal melanocytes) and compare staining patterns with other markers like HMB-45 or Melan-A to confirm specificity .
Q. How does SOX-10 IHC staining compare to other melanocytic markers in differentiating benign vs. malignant lesions?
Studies comparing SOX-10, HMB-45, and Melan-A in benign pigmented lesions (e.g., lentigo) show that SOX-10 and Melan-A stain more melanocytes than HMB-45, though statistical significance between SOX-10 and Melan-A is lacking. For malignant lesions, SOX-10 demonstrates higher sensitivity in spindle-cell and desmoplastic melanomas. Researchers should incorporate quantitative scoring (e.g., percentage of stained cells) and statistical tests (e.g., chi-square) to compare marker efficacy .
Advanced Research Questions
Q. What methodological challenges arise when interpreting SOX-10 IHC results in heterogeneous tumor samples, and how can they be resolved?
SOX-10’s pan-Schwannian and melanocytic expression can lead to false positives in non-melanocytic tumors (e.g., mammary carcinomas, myoepitheliomas). To address this, researchers should:
- Combine SOX-10 with lineage-specific markers (e.g., S100 for Schwann cells, MITF for melanocytes).
- Use RNA quantification (e.g., RT-qPCR) to validate protein expression levels, as SOX10 RNA thresholds improve diagnostic accuracy .
- Apply spatial transcriptomics to map SOX-10 expression in tumor microenvironments, distinguishing co-expressing cell populations .
Q. How can contradictory data on SOX-10’s specificity in malignant peripheral nerve sheath tumors (MPNSTs) be reconciled?
SOX-10 positivity in MPNSTs ranges widely (29–50%), potentially due to tumor heterogeneity or divergent differentiation. Advanced approaches include:
- Multi-marker panels: Co-staining with p75NTR and CD99 improves diagnostic resolution, as p75NTR correlates with SOX-10 in NF1-associated MPNSTs .
- Cohort stratification: Subgroup analysis by NF1 status or tumor grade may clarify SOX-10’s predictive value .
Q. What experimental frameworks are recommended for studying SOX-10’s role in transcriptional regulation beyond IHC?
- ChIP-seq : Identify SOX-10 binding sites in melanocyte or Schwann cell lineages using chromatin immunoprecipitation followed by motif analysis (e.g., MEME Suite for motif discovery) .
- CRISPR/Cas9 knockouts : Assess downstream gene targets (e.g., MITF, ERBB3) in SOX-10-deficient cell lines to map regulatory networks.
- Multi-omics integration : Combine RNA-seq, ATAC-seq, and proteomics to model SOX-10’s role in chromatin remodeling and cell fate determination .
Data Presentation and Reporting Guidelines
Q. How should SOX-10 IHC data be statistically analyzed and reported in publications?
- Quantitative metrics : Report staining intensity (e.g., H-score), percentage of positive cells, and inter-observer agreement (kappa statistics).
- Comparative tables : Summarize SOX-10 sensitivity/specificity against other markers (see example table below).
- Reproducibility : Include antibody clone details, dilution ratios, and antigen retrieval methods in supplemental materials .
Q. Example Table: Comparison of Melanocytic Markers in Benign Lesions
| Marker | % Stained Cells (Mean ± SD) | Specificity for Melanocytes | Key Limitations |
|---|---|---|---|
| SOX-10 | 78 ± 12 | High (nuclear) | Cross-reactivity with Schwannian tumors |
| Melan-A | 75 ± 15 | Moderate (cytoplasmic) | Reduced sensitivity in desmoplastic subtypes |
| HMB-45 | 42 ± 8 | Low | Poor performance in spindle-cell lesions |
| Data derived from 32 lentigo specimens . |
Troubleshooting and Technical Considerations
Q. What steps mitigate variability in SOX-10 IHC staining across laboratories?
Q. How can researchers address low SOX-10 RNA expression despite positive IHC results?
Discrepancies may arise from post-transcriptional regulation or non-canonical protein stabilization. Solutions include:
- RNAscope for in situ RNA visualization to confirm transcriptional activity.
- Proteomic profiling (e.g., mass spectrometry) to detect SOX-10 isoforms or degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
